molecular formula C16H21N2O5P B11418580 Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11418580
M. Wt: 352.32 g/mol
InChI Key: SRKRCDQGRYAXHQ-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound known for its unique structural features and versatile applications This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with a 4-methylphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

    Substitution with 4-Methylphenyl Group:

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where the oxazole derivative is reacted with morpholine under suitable conditions.

    Phosphonation: The final step involves the introduction of the phosphonate group. This can be achieved through a Michaelis-Arbuzov reaction, where the oxazole derivative is treated with a trialkyl phosphite in the presence of a halogenating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, Lewis acids, nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Dimethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate can be compared with other similar compounds, such as:

    Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate: This compound has a similar structure but with a chlorine substituent instead of a methyl group, which may alter its chemical reactivity and biological activity.

    Dimethyl [2-(4-methoxyphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    Dimethyl [2-(4-nitrophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate: The nitro group introduces additional electronic effects, potentially enhancing or reducing the compound’s activity in specific applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.

Properties

Molecular Formula

C16H21N2O5P

Molecular Weight

352.32 g/mol

IUPAC Name

4-[4-dimethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C16H21N2O5P/c1-12-4-6-13(7-5-12)14-17-15(24(19,20-2)21-3)16(23-14)18-8-10-22-11-9-18/h4-7H,8-11H2,1-3H3

InChI Key

SRKRCDQGRYAXHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)P(=O)(OC)OC

Origin of Product

United States

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